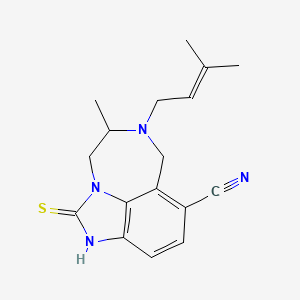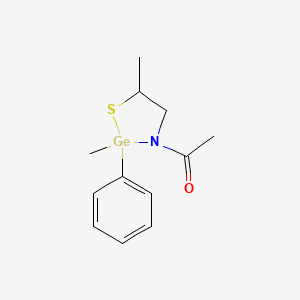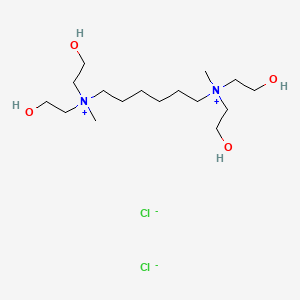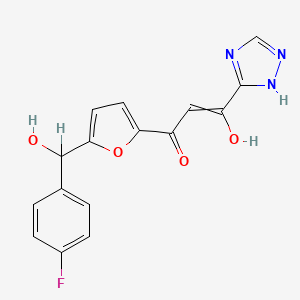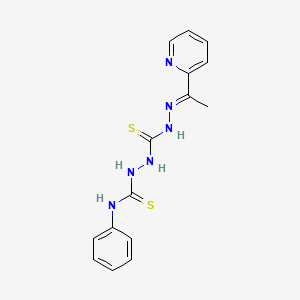
Einecs 287-878-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 287-878-0, also known as 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is a chemical compound with the molecular formula C13H26NO12P and a molar mass of 419.32 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’‘-nitrilotri[ethanol], involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with 2,2’,2’'-nitrilotri[ethanol] under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of various chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], involves its ability to chelate metal ions and interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit the formation of scale and other unwanted deposits. Additionally, its interactions with biomolecules can influence various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-phosphonobutane-1,2,4-tricarboxylic acid: This compound is similar in structure but lacks the nitrilotri[ethanol] component.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to the nitrilotri[ethanol] component.
Uniqueness
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is unique due to its combination of phosphonate and carboxylate groups, which provide strong chelating properties and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in water treatment and industrial processes .
Properties
CAS No. |
85586-72-7 |
|---|---|
Molecular Formula |
C13H26NO12P |
Molecular Weight |
419.32 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-phosphonobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P.C6H15NO3/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;8-4-1-7(2-5-9)3-6-10/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);8-10H,1-6H2 |
InChI Key |
YJSGIPQZKWVTBY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


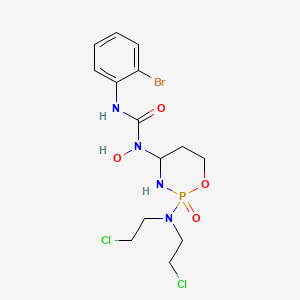
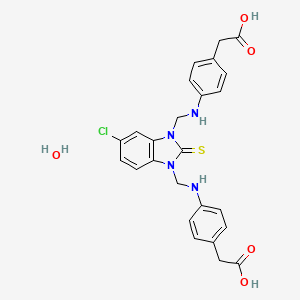
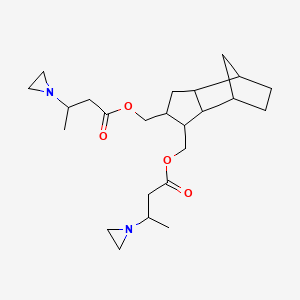

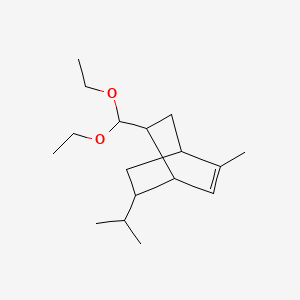
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
